molecular formula C₅₁H₈₃N₁₉O₁₉ B612641 H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH CAS No. 82177-09-1

H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

Cat. No. B612641
CAS RN: 82177-09-1
M. Wt: 1266.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH, also known as GHRP-6, is a peptide that belongs to the family of growth hormone-releasing peptides. It has been extensively studied for its potential use in the field of scientific research, particularly in the areas of endocrinology, neuroscience, and pharmacology.

Scientific Research Applications

1. Growth Hormone-Releasing Activity

A peptide with growth hormone-releasing activity was identified, consisting of a sequence similar to the requested peptide. This peptide was isolated from a human pancreatic tumor and demonstrated the ability to stimulate the secretion of growth hormone in vitro and in vivo (Guillemin et al., 1982).

2. Histocompatibility Complex Research

Research on murine histocompatibility antigens, which play a key role in the immune response, has revealed peptides with sequences that resemble the one . These studies contribute to the understanding of molecular interactions in the immune system (Uehara et al., 1980); (Maloy et al., 1981).

3. Sperm Histone Structure

The peptide has structural similarities with histones from sperm of the sea urchin, contributing to the understanding of chromatin structure and gene regulation in reproductive biology (Strickland et al., 1978); (Strickland et al., 1977).

4. Fowl Sperm Protamine Studies

The peptide sequence shares similarities with components of galline, a protamine from rooster sperm nuclei, important for understanding sperm nucleic acid packaging (Nakano et al., 2009); (Nakano et al., 2009).

5. Hormone Research

The sequence shares characteristics with human chorionic gonadotropin, vital for understanding reproductive hormones (Morgan et al., 1975).

6. Diuretic and Natriuretic Properties

Research on a peptide from rat atrial muscle with diuretic and natriuretic activity, sharing a similar sequence, contributes to cardiovascular and renal physiology (Flynn et al., 1983).

7. Angiogenesis Factor in Tumor Research

The peptide sequence is similar to angiogenin, a protein involved in tumor angiogenesis, highlighting its potential role in cancer research (Strydom et al., 1985).

8. Antioxidant and ACE Inhibitory Properties

A study on wheat gluten peptides, including one with a similar sequence, revealed potent antioxidant and angiotensin I-converting enzyme (ACE) inhibitory properties, relevant for nutritional science and cardiovascular health (Liu et al., 2021).

properties

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59)/t24-,25+,28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTELNAIKTHTMNX-GGYFGGDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H83N19O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Reactant of Route 2
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Reactant of Route 3
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Reactant of Route 4
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Reactant of Route 5
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
Reactant of Route 6
H-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

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